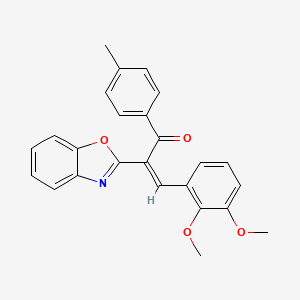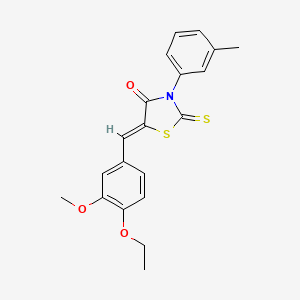![molecular formula C26H29N3O5 B12157848 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)hexanamide](/img/structure/B12157848.png)
6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)hexanamide is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the isoindolo[2,1-a]quinazoline core: This can be achieved through a cyclization reaction involving an appropriate quinazoline derivative and an isoindole precursor.
Introduction of the dimethoxy groups: This step involves the methoxylation of the aromatic rings, typically using methanol and a suitable catalyst.
Formation of the hexanamide side chain: This involves the reaction of the core structure with a hexanoic acid derivative under amide bond-forming conditions.
Addition of the prop-2-en-1-yl group: This final step involves the alkylation of the amide nitrogen with a prop-2-en-1-yl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced amides.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its potential bioactivity.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of more complex molecules or as a functional material in various technologies.
作用机制
The mechanism by which 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)hexanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)pentanamide: Similar structure but with a pentanamide side chain.
6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)butanamide: Similar structure but with a butanamide side chain.
Uniqueness
The uniqueness of 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)hexanamide lies in its specific combination of functional groups and the length of its side chain, which can influence its reactivity and biological activity.
属性
分子式 |
C26H29N3O5 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC 名称 |
6-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-prop-2-enylhexanamide |
InChI |
InChI=1S/C26H29N3O5/c1-4-15-27-21(30)12-6-5-9-16-28-24-18-13-14-20(33-2)23(34-3)22(18)26(32)29(24)19-11-8-7-10-17(19)25(28)31/h4,7-8,10-11,13-14,24H,1,5-6,9,12,15-16H2,2-3H3,(H,27,30) |
InChI 键 |
JVLIPHWOXUBFBU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NCC=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide](/img/structure/B12157768.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12157777.png)
![1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[2-methyl-](/img/structure/B12157780.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12157783.png)

![2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12157799.png)

![N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12157812.png)
![1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B12157817.png)
![1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B12157819.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12157831.png)
![ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12157832.png)
![1-Piperazineacetic acid, 4-[(4-methylphenyl)sulfonyl]-, 2-[(5-methyl-2-furanyl)methylene]hydrazide](/img/structure/B12157833.png)
